DCVC

描述

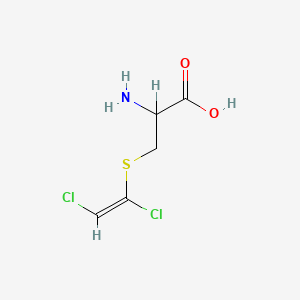

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCWJOTSJIPQ-RJRFIUFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)S/C(=C\Cl)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13419-46-0 |

Source

|

| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Chemical Identity and Toxicological Profile of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

The full chemical name for the compound commonly abbreviated as DCVC is S-(1,2-dichlorovinyl)-L-cysteine. This molecule is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE) and has been the subject of extensive research due to its potent toxicity. Alternative names and synonyms for this compound include S-[(1E)-1,2-Dichloroethenyl]-L-cysteine and S-(trans-1,2-dichlorovinyl)-L-cysteine.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic formation, mechanisms of toxicity, and the experimental protocols used to study its effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and the visualization of key biological pathways.

Chemical and Physical Properties

This compound is an L-alpha-amino acid derivative where a 1,2-dichlorovinyl group is attached to the sulfur atom of L-cysteine.[1] This structure is central to its reactivity and biological activity.

| Property | Value |

| Molecular Formula | C5H7Cl2NO2S |

| Molecular Weight | 216.09 g/mol |

| CAS Number | 13419-46-0 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Methanol |

Metabolic Formation of this compound

This compound is not an industrial chemical itself but is formed in the body through the metabolism of trichloroethylene (TCE). The primary pathway for its formation is the glutathione (GSH) conjugation pathway, which occurs mainly in the liver.

This metabolic process can be summarized in the following steps:

-

Glutathione Conjugation: Trichloroethylene is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG).

-

Enzymatic Cleavage: DCVG is then sequentially metabolized by two enzymes primarily located on the brush-border membrane of kidney proximal tubular cells:

-

γ-Glutamyltransferase (GGT) removes the glutamate residue.

-

Cysteinylglycine dipeptidase (DP) cleaves the glycine residue.

-

-

Formation of this compound: This enzymatic cascade results in the formation of S-(1,2-dichlorovinyl)-L-cysteine (this compound).

The newly formed this compound can then be transported into the renal cells, where it exerts its toxic effects.

References

An In-depth Technical Guide to the Mechanism of Action of S-(1,2-dichlorovinyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. Its toxicity is primarily mediated through a complex bioactivation process, leading to the formation of reactive intermediates that induce severe cellular stress, mitochondrial dysfunction, and ultimately, cell death in target cells, particularly the proximal tubular cells of the kidney. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound toxicity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Metabolic Bioactivation of this compound

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation into highly reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation: the cysteine S-conjugate β-lyase (C-S lyase) pathway and the flavin-containing monooxygenase (FMO) pathway.

Cysteine S-conjugate β-lyase Pathway

The predominant pathway for this compound bioactivation involves the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cysteine S-conjugate β-lyase. This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of this compound. This reaction generates pyruvate, ammonia, and a highly unstable and reactive thiol intermediate, S-(1,2-dichlorovinyl)thiol (DCVT). DCVT can then rearrange to form two highly electrophilic species: chlorothioketene and 2-chlorothionoacetyl chloride. These reactive intermediates can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[1]

Flavin-containing Monooxygenase (FMO) Pathway

An alternative bioactivation pathway involves the oxidation of the sulfur atom of this compound by flavin-containing monooxygenases (FMOs) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS). DCVCS is also a reactive intermediate that can contribute to cellular toxicity, although the β-lyase pathway is generally considered the major contributor to this compound-induced nephrotoxicity.

Molecular Mechanisms of Toxicity

The reactive metabolites generated from this compound bioactivation initiate a cascade of deleterious cellular events, with mitochondrial dysfunction being a central and early event.

Mitochondrial Dysfunction

Mitochondria are primary targets of this compound's reactive metabolites. Covalent binding of these electrophiles to mitochondrial proteins, particularly those in the electron transport chain and enzymes involved in cellular respiration, leads to:

-

Inhibition of Mitochondrial Respiration: A decrease in oxygen consumption rate (OCR) and ATP production.

-

Increased Production of Reactive Oxygen Species (ROS): Disruption of the electron transport chain leads to the leakage of electrons and the formation of superoxide anions and other ROS.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c into the cytosol.

Oxidative Stress and Lipid Peroxidation

The overproduction of ROS by damaged mitochondria overwhelms the cellular antioxidant defense systems, leading to a state of oxidative stress. This excess ROS can damage cellular components, including lipids, proteins, and DNA. Lipid peroxidation, the oxidative degradation of lipids, compromises the integrity of cellular membranes, including the plasma membrane and mitochondrial membranes, further exacerbating cellular injury.

Induction of Apoptosis and Necrosis

This compound induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in a dose- and time-dependent manner.

-

Apoptosis: At lower concentrations and earlier time points, this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. The release of cytochrome c from damaged mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.

-

Necrosis: At higher concentrations and later time points, the extensive cellular damage, severe ATP depletion, and loss of membrane integrity lead to necrotic cell death, characterized by cell swelling and lysis, which elicits an inflammatory response.

Immunotoxicity

Beyond its direct cytotoxic effects, this compound has been shown to modulate the immune response. Specifically, it can suppress the inflammatory response in macrophages, inhibiting the secretion of pro-inflammatory cytokines. This immunomodulatory effect may have implications for the overall pathological outcome of exposure to this compound-generating parent compounds.

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data from studies investigating the toxic effects of this compound on human proximal tubular cells.

| Parameter | Cell Type | This compound Concentration (µM) | Exposure Time (h) | Observation |

| Cytotoxicity (LDH Release) | Human Proximal Tubular Cells | 100 - 500 | 24 | Significant, dose-dependent increase in LDH release. |

| Human Proximal Tubular Cells | >100 | >24 | Necrosis is a high-dose, late response. | |

| Apoptosis | Human Proximal Tubular Cells | 10 - 50 | 2 - 24 | Apoptosis occurs at lower concentrations and earlier time points than necrosis. |

| Human Proximal Tubular Cells | 10 | 2 | Significant increase in apoptotic cells. | |

| Caspase-3/7 Activation | Human Proximal Tubular Cells | 10 - 50 | 4 | Significant increase in caspase-3/7 activity. |

| Mitochondrial Dysfunction | Human Proximal Tubular Cells | <50 | <24 | An early and obligatory step in cytotoxicity. |

| HTR-8/SVneo trophoblasts | 20 | 6 - 12 | Progressive mitochondrial dysfunction. | |

| Covalent Binding | Human Proximal Tubular Cells | 25 - 500 | 6 | Linear increase in covalent binding up to 1.05 nmol/mg protein.[2] |

Table 1: Dose- and Time-Dependent Effects of this compound on Human Proximal Tubular Cells

| Parameter | Species | Dose (mg/kg, i.p.) | Peak of Injury (h) | Outcome |

| In Vivo Nephrotoxicity | Mouse | 15 | 36 | Mild to moderate renal injury with repair. |

| Mouse | 30 | 72 | Moderate to severe renal injury with repair. | |

| Mouse | 75 | >72 | Severe renal injury, inhibited repair, mortality. |

Table 2: In Vivo Nephrotoxicity of this compound in a Mouse Model

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Assessment of this compound-Induced Cytotoxicity (LDH Release Assay)

This protocol quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon plasma membrane damage, as an indicator of necrosis.

Materials:

-

Human proximal tubular cells

-

Cell culture medium

-

This compound stock solution

-

96-well plates

-

Commercially available LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

Seed human proximal tubular cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µM).

-

Remove the culture medium from the cells and replace it with the this compound-containing medium or control medium.

-

Incubate the plate for the desired time points (e.g., 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

At each time point, carefully collect a 50 µL aliquot of the supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.

-

To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

-

Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control.

Assessment of Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human proximal tubular cells

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time periods.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Materials:

-

Human proximal tubular cells

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO2 incubator.

-

Prepare the inhibitor solutions (oligomycin, FCCP, rotenone/antimycin A) and this compound in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, and then sequentially inject this compound and the mitochondrial inhibitors, measuring the OCR after each injection.

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Quantification of this compound-Protein Adducts (LC-MS/MS)

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of covalent adducts formed between this compound metabolites and cellular proteins.

Materials:

-

This compound-treated human proximal tubular cells

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Lyse the this compound-treated cells and quantify the protein concentration.

-

Reduce the protein disulfide bonds with DTT and alkylate the free thiols with IAA.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Perform a database search of the MS/MS data against a protein database, including a variable modification corresponding to the mass of the this compound-derived adduct on cysteine and other nucleophilic residues.

-

Quantify the adducted peptides relative to their unmodified counterparts to determine the extent of protein adduction.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the mechanism of this compound toxicity.

Conclusion

S-(1,2-dichlorovinyl)-L-cysteine is a potent nephrotoxin whose mechanism of action is intricately linked to its metabolic bioactivation. The formation of reactive electrophilic intermediates initiates a cascade of events, with mitochondrial dysfunction playing a pivotal role. This leads to oxidative stress, apoptosis, and necrosis in renal proximal tubular cells. A thorough understanding of these molecular pathways is crucial for risk assessment and the development of potential therapeutic strategies to mitigate the harmful effects of exposure to this compound and its parent compounds. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

The Synthesis and Chemical Properties of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the prevalent environmental contaminant trichloroethylene (TCE). Formed through the glutathione conjugation pathway, this compound is a potent nephrotoxin, inducing significant renal injury.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and bioactivation of this compound. It includes detailed experimental protocols, quantitative toxicological data, and visual representations of the key signaling pathways implicated in this compound-mediated toxicity, intended as a resource for researchers in toxicology, pharmacology, and drug development.

Synthesis of S-(1,2-Dichlorovinyl)-L-cysteine (this compound)

The synthesis of this compound is a critical process for toxicological studies. A common and effective method involves the reaction of the sodium salt of L-cysteine with trichloroethylene in liquid ammonia.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

L-cysteine

-

Sodium metal

-

Liquid ammonia, anhydrous

-

Trichloroethylene (TCE)

-

Ammonium chloride

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Deionized water

Procedure:

-

In a flask equipped with a dry ice condenser, add anhydrous liquid ammonia.

-

Carefully add sodium metal to the liquid ammonia to form a blue solution of sodium amide.

-

Add L-cysteine to the sodium amide solution to form the sodium salt of L-cysteine.

-

Slowly add trichloroethylene to the reaction mixture. The reaction is typically allowed to proceed for several hours.

-

After the reaction is complete, cautiously add ammonium chloride to quench any unreacted sodium amide.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Dissolve the resulting residue in deionized water and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The crude this compound product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold deionized water, followed by a wash with diethyl ether.

-

Recrystallize the crude product from a hot ethanol/water mixture to obtain purified S-(1,2-dichlorovinyl)-L-cysteine.

-

The purity of the synthesized this compound should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and its identity verified using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][5][6] Typical yields for this synthesis are in the range of 60-70%.[3]

Chemical Properties of this compound

This compound is a cysteine S-conjugate with the chemical formula C₅H₇Cl₂NO₂S.[7] Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | [8] |

| Synonyms | S-(1,2-dichlorovinyl)-L-Cysteine, S-(trans-1,2-dichlorovinyl)-L-Cysteine | [7] |

| CAS Number | 2508026-62-6 (hydrochloride) | [7] |

| Molecular Formula | C₅H₇Cl₂NO₂S | [7][8] |

| Molecular Weight | 216.08 g/mol | [8] |

| Appearance | Solid | [7] |

| Solubility | Soluble in DMSO, Methanol, and Water | [7] |

Bioactivation and Signaling Pathways of this compound-Induced Toxicity

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic bioactivation, primarily in the kidneys.[1] Two major pathways are involved in the bioactivation of this compound: cleavage by cysteine S-conjugate β-lyase and oxidation by flavin-containing monooxygenases (FMOs).

Cysteine S-Conjugate β-Lyase Pathway

The primary and most studied bioactivation pathway for this compound involves the enzyme cysteine S-conjugate β-lyase.[9][10][11] This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of this compound.

This reaction produces pyruvate, ammonia, and a reactive sulfur-containing fragment, 1,2-dichloroethylenethiol.[10] This thiol is unstable and rapidly loses hydrogen chloride (HCl) to form the highly electrophilic and reactive chlorothioketene.[10] This chlorothioketene can then readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity.[10]

Flavin-Containing Monooxygenase (FMO) Pathway

An alternative bioactivation pathway for this compound involves its oxidation by flavin-containing monooxygenases (FMOs) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[12][13] DCVCS is also a potent nephrotoxicant, and in some cases, exhibits greater toxicity than this compound itself.[13] DCVCS is a Michael acceptor and can react with nucleophiles such as glutathione (GSH).[14] The formation of DCVCS is considered a significant contributor to trichloroethylene-induced renal injury.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactivity of cysteine S-conjugate sulfoxides: formation of S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

Key Research Applications for S-1,2-dichlorovinyl-L-cysteine (DCVC) in Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1,2-dichlorovinyl-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. Its selective toxicity to the proximal tubules of the kidney has made it a critical tool in toxicological research, providing valuable insights into the mechanisms of chemically induced kidney injury. This technical guide explores the core research applications of this compound in toxicology, detailing its mechanisms of action, experimental models, and the key findings that have advanced our understanding of nephrotoxicity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of toxicology and the development of safer chemical entities.

Mechanisms of this compound-Induced Toxicity

The toxicity of this compound is a multi-faceted process involving metabolic activation to a reactive species, subsequent mitochondrial dysfunction, the induction of oxidative stress, and the initiation of apoptotic cell death. These interconnected events ultimately lead to the necrosis of renal proximal tubular cells.

Bioactivation

This compound itself is not the ultimate toxicant. It undergoes a bioactivation process primarily within the proximal tubule cells, which have high concentrations of the necessary enzymes. This pathway involves:

-

Uptake: this compound is transported into renal proximal tubule cells.

-

Enzymatic Cleavage: The enzyme cysteine S-conjugate β-lyase cleaves the C-S bond of this compound.[1]

-

Formation of a Reactive Thiol: This cleavage generates a highly reactive and unstable thiol, S-(1,2-dichlorovinyl)thiol (DCVT), which can then rearrange to form other reactive species like chlorothioketene.[2]

This bioactivation is a critical initiating event in this compound-induced toxicity. Inhibition of β-lyase has been shown to protect against this compound-induced nephrotoxicity.[1]

Mitochondrial Dysfunction

The reactive metabolites of this compound have a profound impact on mitochondrial function. Mitochondria are primary targets due to their high metabolic activity and role in cellular energy production. The key events include:

-

Inhibition of Respiration: this compound metabolites inhibit key enzymes of the mitochondrial respiratory chain and the Krebs cycle, leading to a decrease in cellular ATP production.[3][4]

-

Increased Mitochondrial Permeability: Damage to the mitochondrial membranes leads to the opening of the mitochondrial permeability transition pore (mPTP).

-

Release of Pro-apoptotic Factors: The increased permeability results in the release of cytochrome c and other pro-apoptotic proteins from the mitochondria into the cytosol.[3]

This mitochondrial dysfunction is a central event that links the initial bioactivation to subsequent oxidative stress and apoptosis.

References

- 1. Assessment of S-(1,2-dichlorovinyl)-L-cysteine induced toxic events in rabbit renal cortical slices. Biochemical and histological evaluation of uptake, covalent binding, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Historical and Mechanistic Landscape of S-(1,2-dichlorovinyl)-L-cysteine (DCVC): A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and hepatotoxic cysteine conjugate that has been the subject of extensive toxicological research. As a metabolite of the widespread environmental contaminant trichloroethylene (TCE), understanding the historical context, mechanisms of toxicity, and experimental approaches to studying this compound is of paramount importance for toxicologists, drug development professionals, and environmental health scientists. This technical guide provides a comprehensive overview of the scientific literature on this compound, with a focus on its historical discovery, mechanisms of bioactivation and toxicity, quantitative toxicological data, and detailed experimental protocols for its investigation.

Historical Context

The investigation into the toxicity of chlorinated hydrocarbons and their metabolites has a rich history. Early studies focused on the parent compounds, but as analytical techniques advanced, the role of metabolic activation in toxicity became increasingly apparent. A pivotal moment in the understanding of the toxicity of certain halogenated alkenes was the identification of their cysteine S-conjugates as key mediators of organ damage.

A significant early contribution to the understanding of this compound's toxicity was a 1965 study by Terracini and Parker, which provided a pathological examination of its effects.[1] This foundational work laid the groundwork for decades of subsequent research into the mechanisms of this compound-induced cellular injury. The acute toxicity of this compound is now well-characterized in a variety of animal models, including rats, rabbits, mice, and others, with the primary target organ being the proximal tubules of the kidney.[1][2]

Quantitative Toxicity Data

The toxicity of this compound has been quantified in numerous in vivo and in vitro studies. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of its toxic potency across different species and experimental systems.

| Animal Model | Route of Administration | Endpoint | Value | Reference |

| Rat | Intraperitoneal | LD50 | 66-83 mg/kg | [1] |

| Rabbit | Intravenous | Proteinuria, Glucosuria | 10 mg/kg | [1] |

Table 1: In Vivo Toxicity of this compound

| Cell Type | Exposure Time | Endpoint | Concentration | Effect | Reference |

| Human Proximal Tubular (hPT) cells | 1 hour | Cytotoxicity (LDH release) | 1 mM | Significant increase | [1] |

| Human Proximal Tubular (hPT) cells | Not specified | Cytotoxicity | Not specified | Time- and concentration-dependent | [3] |

Table 2: In Vitro Cytotoxicity of this compound

Mechanisms of Toxicity: Bioactivation and Cellular Injury

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation to highly reactive electrophilic species. Two primary enzymatic pathways are responsible for the bioactivation of this compound: the cysteine conjugate β-lyase (C-S lyase) pathway and the flavin-containing monooxygenase (FMO) pathway.

Bioactivation Pathways

1. Cysteine Conjugate β-Lyase Pathway: This is a well-established pathway for the bioactivation of haloalkene-derived cysteine conjugates. The enzyme, present in both the cytosol and mitochondria of renal proximal tubule cells, catalyzes the cleavage of the C-S bond of this compound, leading to the formation of pyruvate, ammonia, and a reactive thiol, S-(1,2-dichlorovinyl)thiol. This thiol is unstable and can rearrange to form highly electrophilic intermediates, such as chlorothioketene, which can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.

2. Flavin-Containing Monooxygenase (FMO) Pathway: More recent studies have highlighted the role of FMOs, particularly FMO3, in the bioactivation of this compound. FMOs catalyze the S-oxidation of this compound to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[2] DCVCS is a potent nephrotoxicant, and its formation is considered a significant contributor to this compound-induced renal injury, especially in humans where FMO3 is a predominant FMO isoform in the liver and is also expressed in the kidney.[4]

Cellular Injury Mechanisms

The reactive intermediates generated from this compound bioactivation induce cellular injury through multiple mechanisms, including:

-

Mitochondrial Dysfunction: Mitochondria are a primary target of this compound-induced toxicity. The reactive metabolites can impair mitochondrial respiration, disrupt the mitochondrial membrane potential, and induce the mitochondrial permeability transition, leading to ATP depletion and the release of pro-apoptotic factors.

-

Oxidative Stress: this compound exposure leads to the generation of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems and causing damage to lipids, proteins, and DNA.

-

ER Stress and the Unfolded Protein Response (UPR): Covalent binding of reactive intermediates to proteins in the endoplasmic reticulum (ER) can disrupt protein folding, leading to ER stress and activation of the UPR.

-

Activation of Stress-Responsive Signaling Pathways: Cells respond to this compound-induced stress by activating signaling pathways such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant and detoxification enzymes. However, under conditions of severe or prolonged stress, these protective responses can be overwhelmed, leading to cell death.

Experimental Protocols

Investigating the toxicology of this compound requires a range of specialized in vitro and in vivo experimental techniques. The following section outlines key protocols for studying this compound's effects.

Isolation and Culture of Renal Proximal Tubular Cells

Primary cultures of renal proximal tubular cells (PTCs) are a crucial in vitro model for studying this compound nephrotoxicity as they represent the primary target cell type.

Materials:

-

Fresh human or animal (e.g., rabbit, rat) kidney tissue

-

Collagenase (Type I or IV)

-

Percoll

-

Culture medium (e.g., DMEM/F12 supplemented with growth factors)

Procedure:

-

Tissue Preparation: Obtain fresh kidney tissue and dissect the cortex from the medulla under sterile conditions. Mince the cortical tissue into small fragments.

-

Enzymatic Digestion: Incubate the minced tissue with a collagenase solution to dissociate the tubules.

-

Isolation of Proximal Tubules: Separate the proximal tubules from other renal cell types using a Percoll density gradient centrifugation. Proximal tubules will form a distinct band at a specific density.

-

Cell Culture: Plate the isolated proximal tubules onto collagen-coated culture dishes in a serum-free, hormonally defined medium. Cells will attach and grow to form a confluent monolayer.

-

Characterization: Confirm the purity and phenotype of the cultured PTCs by assessing characteristic markers such as alkaline phosphatase activity and the expression of specific transporters (e.g., OAT1, OCT2).

Measurement of Cysteine Conjugate β-Lyase Activity

Assaying the activity of C-S lyase is essential for understanding the bioactivation of this compound.

Principle: The assay measures the formation of pyruvate, a product of the β-lyase-catalyzed cleavage of the cysteine conjugate.

Materials:

-

Cell or tissue homogenates (cytosolic or mitochondrial fractions)

-

This compound (substrate)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the cell or tissue homogenate, this compound, and NADH in a suitable buffer.

-

Initiation of Reaction: Start the reaction by adding LDH.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ in a coupled reaction where the pyruvate produced is converted to lactate by LDH.

-

Calculation: Calculate the rate of pyruvate formation from the rate of NADH oxidation, which is proportional to the C-S lyase activity.

Assessment of Mitochondrial Dysfunction

Several methods can be used to assess this compound-induced mitochondrial dysfunction.

1. Measurement of Mitochondrial Respiration:

-

Apparatus: High-resolution respirometry system (e.g., Oroboros Oxygraph-2k).

-

Procedure: Treat isolated mitochondria or intact cells with this compound and measure oxygen consumption rates using specific substrates and inhibitors of the electron transport chain complexes to pinpoint the site of inhibition.

2. Assessment of Mitochondrial Membrane Potential (ΔΨm):

-

Probe: Fluorescent dyes such as JC-1 or TMRM.

-

Procedure: Incubate this compound-treated cells with the fluorescent probe and measure the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.

3. Measurement of ATP Levels:

-

Assay: Luciferase-based ATP assays.

-

Procedure: Lyse this compound-treated cells and measure the intracellular ATP concentration using a commercial ATP assay kit and a luminometer.

Experimental Workflow

A typical experimental workflow to investigate the nephrotoxic mechanisms of this compound is outlined below.

Conclusion

S-(1,2-dichlorovinyl)-L-cysteine is a potent nephrotoxin whose toxicity is intricately linked to its metabolic activation. A thorough understanding of its historical context, mechanisms of action, and the experimental methodologies used for its study is essential for assessing the risks associated with exposure to its parent compound, trichloroethylene, and for the development of potential therapeutic interventions. This technical guide provides a foundational resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development to further explore the complex and significant role of this compound in environmental and biomedical science.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species and sex differences in expression of flavin-containing monooxygenase form 3 in liver and kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Known Metabolites of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and mutagenic metabolite of the widespread environmental contaminant trichloroethylene (TCE). Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of toxicity and for developing strategies to mitigate its adverse health effects. This technical guide provides a comprehensive overview of the known metabolites of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways involved.

Known Metabolites of this compound

The metabolism of this compound proceeds through several key enzymatic pathways, leading to the formation of reactive and stable metabolites. The primary metabolic transformations include oxidation, acetylation, and bioactivation by cysteine S-conjugate β-lyase.

The principal known metabolites of this compound are:

-

S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide (DCVCS): Formed through the oxidation of this compound, this metabolite is considered a potent nephrotoxicant.

-

N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC): This metabolite is formed via the N-acetylation of this compound, a common detoxification pathway for cysteine conjugates. It has been detected in the urine of humans exposed to TCE.[1]

-

Reactive Intermediates from β-Lyase Cleavage: The cysteine S-conjugate β-lyase (β-lyase) pathway cleaves the C-S bond of this compound, generating highly reactive and toxic intermediates. These include a reactive thiol, which can rearrange to form a thioacylating species, pyruvate, and ammonia.

Quantitative Data on this compound and its Metabolites

Quantitative analysis of this compound and its metabolites is essential for understanding its toxicokinetics and for risk assessment. The following table summarizes available quantitative data from a study in mice exposed to TCE.

| Metabolite | Matrix | Species | Exposure | Concentration (mean ± SD) | Reference |

| This compound | Serum | Mouse | 2100 mg/kg TCE (oral, 2h) | 0.0024 ± 0.0009 nmol/mL | [2] |

| S-(1,2-dichlorovinyl) glutathione (DCVG) | Serum | Mouse | 2100 mg/kg TCE (oral, 2h) | 0.037 ± 0.015 nmol/mL | [2] |

Note: Comprehensive quantitative data for all this compound metabolites across various biological matrices and species remains an area of active research. The data presented here is based on available literature.

Metabolic Pathways of this compound

The biotransformation of this compound involves a complex interplay of enzymatic reactions that can lead to either detoxification or bioactivation. The following diagrams illustrate the key metabolic pathways.

Caption: Major metabolic pathways of S-(1,2-Dichlorovinyl)-L-cysteine (this compound).

Experimental Protocols

Accurate identification and quantification of this compound and its metabolites require robust analytical methodologies. This section provides detailed experimental protocols for key analytical techniques.

Quantification of this compound and DCVG in Serum by LC-MS/MS

This method allows for the simultaneous measurement of this compound and its precursor, S-(1,2-dichlorovinyl) glutathione (DCVG), in serum samples.[2]

a. Sample Preparation:

-

To 50 µL of serum, add an internal standard.

-

Perform an ether extraction to remove dichloroacetic acid (DCA) and trichloroacetic acid (TCA).

-

The remaining aqueous fraction is subjected to solid-phase extraction (SPE) for the isolation of this compound and DCVG.

b. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography:

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing an appropriate modifier like formic acid.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ESI.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-product ion transitions for this compound and DCVG need to be optimized.

-

Analysis of N-acetyl-DCVC in Urine by HPLC

This protocol is adapted from methods for N-acetylcysteine analysis and can be optimized for N-acetyl-DCVC.[2][3]

a. Sample Preparation:

-

Urine samples may require a clean-up step, such as solid-phase extraction, to remove interfering matrix components.

-

Derivatization may be employed to enhance chromatographic separation and detection sensitivity. For example, derivatization with a UV-active or fluorescent tag.

b. HPLC Analysis:

-

Instrumentation: A high-performance liquid chromatograph with a UV or fluorescence detector.

-

Chromatography:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase should be optimized for the retention and peak shape of the analyte.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: Wavelength for UV detection will depend on the derivatizing agent used.

-

In Vitro Cysteine S-conjugate β-lyase Activity Assay

This assay measures the bioactivation of this compound by β-lyase through the quantification of pyruvate, a stable end-product of the reaction.

a. Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP), a cofactor for β-lyase

-

This compound (substrate)

-

Enzyme source (e.g., kidney cytosol or mitochondrial fraction)

b. Assay Procedure:

-

Pre-incubate the buffer, PLP, and enzyme source at 37°C.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein.

-

The supernatant is then analyzed for pyruvate content using a colorimetric assay (e.g., with 2,4-dinitrophenylhydrazine) or by an enzymatic assay coupled to NADH oxidation.

Signaling Pathways and Toxicity Mechanisms

The toxicity of this compound and its metabolites is linked to their ability to induce cellular stress and disrupt key signaling pathways. The reactive intermediates generated from the β-lyase pathway can covalently bind to cellular macromolecules, leading to enzyme inactivation, mitochondrial dysfunction, and oxidative stress. DCVCS, as a reactive electrophile, can also contribute to these toxic effects.

Caption: Simplified signaling pathway of this compound-induced cellular toxicity.

Conclusion

The metabolism of this compound is a critical determinant of its toxicity. This technical guide has summarized the current knowledge of this compound metabolites, provided quantitative data where available, and outlined detailed experimental protocols for their analysis. Further research is needed to fully characterize the complete metabolic profile of this compound and to obtain more comprehensive quantitative data in various species and biological systems. A deeper understanding of these metabolic pathways and the resulting toxicological effects will be instrumental in the development of effective strategies for the prevention and treatment of this compound-induced toxicity.

References

- 1. Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s10901.pcdn.co [s10901.pcdn.co]

The Cellular Cascade of DCVC Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene. Understanding the molecular mechanisms by which this compound exerts its toxicity is crucial for risk assessment, the development of potential therapeutic interventions, and for screening new chemical entities for similar liabilities in drug development. This technical guide provides a comprehensive overview of the core cellular pathways affected by this compound exposure, with a focus on apoptosis, mitochondrial dysfunction, oxidative stress, and endoplasmic reticulum (ER) stress. This document is intended to be a resource for researchers and professionals in toxicology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling cascades.

Core Cellular Pathways Affected by this compound

This compound exposure triggers a complex and interconnected series of cellular events, ultimately leading to cell death. The primary mechanisms of this compound-induced cytotoxicity involve the induction of apoptosis through both intrinsic and extrinsic pathways, severe mitochondrial dysfunction, the generation of reactive oxygen species (ROS) leading to oxidative stress, and the activation of the unfolded protein response as a result of endoplasmic reticulum (ER) stress.

Apoptosis: The Programmed Demise of the Cell

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, most notably in renal proximal tubular cells and placental cells.[1][2] This process is characterized by a cascade of specific signaling events that dismantle the cell in a controlled manner, avoiding the inflammatory response associated with necrosis. This compound-induced apoptosis occurs in a time- and concentration-dependent manner, often preceding necrotic cell death which is typically observed at higher concentrations and longer exposure times.[1]

Intrinsic (Mitochondrial) Pathway:

The intrinsic pathway of apoptosis is a major route for this compound-induced cell death. This compound targets the mitochondria, leading to mitochondrial dysfunction, a key initiating event. This dysfunction results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A critical aspect of this pathway is the regulation by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound exposure has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the pro-apoptotic members.[3][4][5] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then activates caspase-9, the initiator caspase of the intrinsic pathway.[6] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[2][7]

Extrinsic (Death Receptor) Pathway:

This compound also activates the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[8][9][10][11][12] Studies have implicated the Fas receptor (also known as CD95 or APO-1) in this compound-induced apoptosis.[2][8] Upon activation by its ligand (FasL), the Fas receptor trimerizes and recruits adaptor proteins, most notably the Fas-associated death domain (FADD).[8] FADD then recruits and facilitates the dimerization-dependent activation of pro-caspase-8, the initiator caspase of the extrinsic pathway.[13][14][15][16] Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3 and -7, converging with the intrinsic pathway.[17] Furthermore, caspase-8 can cleave the Bcl-2 family member Bid into its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal by engaging the intrinsic pathway.

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are primary targets of this compound toxicity. Exposure to this compound leads to a significant impairment of mitochondrial function, which is a central event in the subsequent cellular demise. This dysfunction manifests as a disruption of the mitochondrial respiratory chain, leading to decreased oxygen consumption and a reduction in ATP synthesis.[18] The resulting energy crisis compromises numerous cellular processes that are dependent on a steady supply of ATP. Furthermore, mitochondrial damage contributes to the generation of reactive oxygen species (ROS), linking mitochondrial dysfunction directly to oxidative stress. The perturbation of mitochondrial function is also a key trigger for the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c.

Oxidative Stress: The Imbalance of Redox Homeostasis

This compound exposure is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. The mitochondrial dysfunction caused by this compound is a major source of ROS. This increase in ROS can lead to widespread cellular damage, including lipid peroxidation of membranes, oxidation of proteins, and damage to nucleic acids. The cell possesses antioxidant defense mechanisms, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. However, under conditions of severe or prolonged this compound exposure, these defense systems can be overwhelmed, leading to a state of chronic oxidative stress that contributes significantly to apoptosis and nephrotoxicity.

Endoplasmic Reticulum (ER) Stress: The Unfolded Protein Response

The endoplasmic reticulum is a critical organelle for protein synthesis, folding, and modification. A variety of cellular insults, including toxicant exposure, can disrupt the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response to ER stress, the cell activates a signaling network called the Unfolded Protein Response (UPR).[3][6][16][19][20][21][22] The UPR is mediated by three main sensor proteins in the ER membrane: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6).[23][24][25][26][27]

Upon activation, these sensors initiate signaling cascades aimed at restoring ER homeostasis by reducing the protein load and increasing the folding capacity. For instance, PERK activation leads to the phosphorylation of eIF2α, which transiently attenuates global protein synthesis while selectively promoting the translation of transcription factors like ATF4.[28] IRE1α, upon activation, splices the mRNA of XBP1, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. ATF6 translocates to the Golgi apparatus where it is cleaved to release a transcriptionally active fragment.

However, if the ER stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.[29] A key mediator of ER stress-induced apoptosis is the transcription factor CHOP (C/EBP homologous protein), which is induced by the PERK-eIF2α-ATF4 and IRE1α pathways.[20][28][29][30] CHOP upregulates the expression of pro-apoptotic proteins and downregulates anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.[29]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound exposure on cellular endpoints. These tables are intended to provide a comparative overview of the concentrations and timeframes at which this compound elicits its toxic effects in different in vitro models.

Table 1: this compound-Induced Cytotoxicity and Apoptosis

| Cell Type | This compound Concentration (µM) | Exposure Time (hours) | Endpoint | Result |

| Human Proximal Tubular (hPT) Cells | 10 - 100 | 24 | Apoptosis | Significant increase in apoptotic cells[2] |

| Human Proximal Tubular (hPT) Cells | 25 | - | Apoptosis | Maximum apoptosis observed[2] |

| BeWo (human placental) Cells | 50 | 48 | Caspase-3/7 Activity | Increased activity[2] |

| HTR-8/SVneo (human placental) Cells | 20 | 24 | Cytotoxicity | 51% decrease in live-to-dead cell ratio |

| HTR-8/SVneo (human placental) Cells | 10 and 20 | 48 | Cytotoxicity | 55% and 67% decrease in live-to-dead cell ratio, respectively |

Table 2: this compound Effects on Specific Cellular Molecules

| Cell Type | This compound Concentration (µM) | Exposure Time (hours) | Molecule | Change |

| BeWo (syncytialized) Cells | 50 | 48 | TNF-R1 (media) | Decreased concentration[2] |

| BeWo (syncytialized) Cells | 50 | 48 | NFKB1 mRNA | Decreased expression[2] |

| BeWo (syncytializing and syncytialized) Cells | 50 | 48 | BCL2 mRNA | Decreased expression[2] |

| HTR-8/SVneo Cells | 20 | 12 | ATF4 | Upregulation of gene targets[28] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cellular pathways affected by this compound exposure.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The amount of LDH in the supernatant is proportional to the number of lysed cells. This colorimetric assay measures the activity of LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by measuring its absorbance.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include wells for "spontaneous LDH release" (vehicle control), "maximum LDH release" (cells treated with a lysis buffer), and a no-cell background control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis. The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the LDH assay.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay: After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mixing and Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or T-25 flask and treat with this compound for the desired time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

-

Gating and Quadrant Analysis:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes due to handling)

-

References

- 1. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichloroacetate (DCA) sensitizes both wild-type and over expressing Bcl-2 prostate cancer cells in vitro to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-8 and Apaf-1-independent caspase-9 activation in Sendai virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. FAS Engagement Induces the Maturation of Dendritic Cells (Dcs), the Release of Interleukin (Il)-1β, and the Production of Interferon γ in the Absence of IL-12 during Dc–T Cell Cognate Interaction: A New Role for FAS Ligand in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Fas receptor is required for the increased formation of the disialoganglioside GD3 in cultured cerebellar granule cells committed to apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fas(CD95)/FasL interactions required for programmed cell death after T-cell activation | Semantic Scholar [semanticscholar.org]

- 12. Fas engagement induces the maturation of dendritic cells (DCs), the release of interleukin (IL)-1beta, and the production of interferon gamma in the absence of IL-12 during DC-T cell cognate interaction: a new role for Fas ligand in inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Caspase-8-dependent inflammatory responses are controlled by its adapter, FADD, and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of caspase-8 in regulating dendritic cell activation during both homeostasis and chronic viral infection [escholarship.org]

- 17. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dynamic Regulation of Long-Chain Fatty Acid Oxidation by a Noncanonical Interaction between the MCL-1 BH3 Helix and VLCAD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CHOP Pro-Apoptotic Transcriptional Program in Response to ER Stress Is Hacked by Zika Virus [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphorylation at Ser724 of the ER stress sensor IRE1α governs its activation state and limits ER stress–induced hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Congress of multiple dimers is needed for cross-phosphorylation of IRE1α and its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Endoplasmic reticulum stress-induced transcription factor, CHOP, is crucial for dendritic cell IL-23 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 30. CHOP is implicated in programmed cell death in response to impaired function of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Signs of DCVC-Induced Nephrotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that serves as a critical model compound for studying chemically-induced renal injury. This technical guide provides a comprehensive overview of the early molecular and cellular events that characterize this compound-induced nephrotoxicity. We delve into the initial bioactivation pathways, the subsequent mitochondrial dysfunction, the induction of oxidative stress, and the activation of apoptotic and necrotic cell death cascades. This document summarizes key quantitative data on early urinary biomarkers, details the experimental protocols for their assessment, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in the development of protective therapeutic strategies against nephrotoxic agents.

Introduction

Drug- and chemical-induced nephrotoxicity is a significant challenge in drug development and a major cause of acute kidney injury (AKI). S-(1,2-dichlorovinyl)-L-cysteine (this compound), a metabolite of the industrial solvent trichloroethylene, is a well-established and selective nephrotoxin that primarily targets the proximal tubules of the kidney.[1] Understanding the early molecular and cellular changes initiated by this compound is paramount for the development of sensitive and specific biomarkers for the early detection of kidney injury and for the design of effective therapeutic interventions. This guide provides an in-depth analysis of the early signs of this compound-induced nephrotoxicity, focusing on quantifiable biomarkers, the underlying signaling pathways, and the experimental methods used to study these phenomena.

Data Presentation: Early Biomarkers of this compound-Induced Nephrotoxicity

The early detection of this compound-induced nephrotoxicity relies on the identification of sensitive and specific biomarkers that are released into the urine upon renal injury. Traditional markers such as blood urea nitrogen (BUN) and serum creatinine (sCr) are often elevated only after significant renal damage has occurred.[2] The following tables summarize quantitative data on earlier, more sensitive urinary biomarkers from preclinical studies.

Table 2.1: Dose-Response of Urinary Kidney Injury Molecule-1 (KIM-1) in Mice Following this compound Administration

| This compound Dose (mg/kg) | Urinary KIM-1 (ng/mL) at 24h | Fold Change vs. Control |

| Control | 1.2 ± 0.3 | 1.0 |

| 15 | 15.6 ± 2.1 | 13.0 |

| 30 | 45.3 ± 5.8 | 37.8 |

| 75 | 98.7 ± 11.2 | 82.3 |

Data are presented as mean ± standard deviation. Studies in male Swiss-Webster mice demonstrate a clear dose-dependent increase in urinary KIM-1 levels 24 hours after a single intraperitoneal injection of this compound, preceding significant changes in BUN and sCr.[1][3]

Table 2.2: Time-Course of Urinary N-Acetyl-β-D-Glucosaminidase (NAG) Activity in Rats Following a Single this compound Dose (30 mg/kg)

| Time Post-DCVC Administration | Urinary NAG Activity (U/L) | Fold Change vs. Control |

| 0h (Control) | 2.5 ± 0.4 | 1.0 |

| 6h | 10.2 ± 1.5 | 4.1 |

| 12h | 25.8 ± 3.1 | 10.3 |

| 24h | 42.1 ± 4.9 | 16.8 |

| 48h | 28.6 ± 3.5 | 11.4 |

Data are presented as mean ± standard deviation. Urinary NAG activity, a marker of proximal tubule lysosomal damage, shows a rapid and significant increase within hours of this compound administration in rats, peaking at 24 hours.[4]

Table 2.3: Early Changes in Urinary Protein Excretion in Mice Following a Single this compound Dose (30 mg/kg)

| Time Post-DCVC Administration | Total Protein (mg/dL) | Albumin (μg/mL) |

| 0h (Control) | 10.5 ± 1.8 | 25.1 ± 4.3 |

| 12h | 35.2 ± 4.5 | 88.9 ± 10.2 |

| 24h | 68.9 ± 7.3 | 175.4 ± 18.6 |

| 48h | 55.1 ± 6.1 | 142.3 ± 15.5 |

Data are presented as mean ± standard deviation. This compound induces an early onset of proteinuria and albuminuria, indicative of glomerular and/or tubular damage.[5]

Signaling Pathways in this compound-Induced Nephrotoxicity

The nephrotoxic effects of this compound are initiated by its bioactivation to a reactive species, which then triggers a cascade of events leading to cellular injury and death. The following diagrams illustrate the key signaling pathways involved.

Bioactivation of this compound

This compound-Induced Mitochondrial Dysfunction and Oxidative Stress

This compound-Induced Apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced nephrotoxicity.

Measurement of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA

Objective: To quantify the concentration of KIM-1 in urine samples as an early biomarker of proximal tubule injury.

Principle: A solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. An antibody specific for KIM-1 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any KIM-1 present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for KIM-1 is added. Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of KIM-1 bound. The color development is stopped, and the intensity of the color is measured.

Procedure:

-

Sample Preparation: Collect urine samples and centrifuge at 10,000 x g for 5 minutes to remove cellular debris. Store supernatant at -80°C until use.

-

Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the commercial ELISA kit manual.

-

Assay Procedure:

-

Add 100 µL of Assay Diluent to each well.

-

Add 50 µL of standard, control, or sample to each well.

-

Incubate for 2 hours at room temperature.

-

Aspirate and wash each well four times.

-

Add 200 µL of Conjugate to each well.

-

Incubate for 2 hours at room temperature.

-

Aspirate and wash each well four times.

-

Add 200 µL of Substrate Solution to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

-

Assessment of Mitochondrial Respiration in Kidney Tissue

Objective: To measure the rate of oxygen consumption in isolated kidney mitochondria to assess the impact of this compound on the electron transport chain.

Principle: High-resolution respirometry is used to measure the oxygen consumption rate of isolated mitochondria in the presence of various substrates and inhibitors of the electron transport chain.

Procedure:

-

Mitochondria Isolation:

-

Homogenize fresh renal cortical tissue in ice-cold isolation buffer.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable respiration buffer.

-

-

Respirometry:

-

Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

-

Add the mitochondrial suspension to the respirometer chambers.

-

Sequentially add substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II).

-

Measure the basal respiration rate (State 2).

-

Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Add oligomycin to inhibit ATP synthase and measure the leak respiration rate (State 4o).

-

Add an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system.

-

Add inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm the specificity of the measurements.

-

Quantification of Apoptosis by TUNEL Assay

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in renal tissue sections.

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is based on the ability of the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy.

Procedure:

-

Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.

-

TUNEL Reaction:

-

Incubate the sections with TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP) in a reaction buffer for 1-2 hours at 37°C in a humidified chamber.

-

Wash the slides to remove unincorporated nucleotides.

-

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the slides with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green for FITC), while all nuclei will be stained by DAPI (blue). Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Measurement of Caspase-3 Activity

Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (p-NA). The amount of p-NA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Procedure:

-

Tissue Lysate Preparation: Homogenize kidney tissue in a lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Caspase-3 Assay:

-

Add a defined amount of protein lysate (e.g., 50-100 µg) to a 96-well plate.

-

Add the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the caspase-3 activity based on a standard curve generated with known concentrations of p-NA.

-

Assessment of Oxidative Stress: Malondialdehyde (MDA) and Reduced Glutathione (GSH) Levels

Objective: To quantify markers of oxidative stress in kidney tissue.

Principle:

-

MDA: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored complex that can be measured spectrophotometrically.

-